2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a fluorinated azetidine derivative featuring a bromoacetyl electrophilic handle. It serves as a versatile building block in medicinal chemistry for introducing the 3-fluoro-3-methylazetidine scaffold into kinase inhibitors and other bioactive molecules.

Molecular Formula C6H9BrFNO
Molecular Weight 210.046
CAS No. 1466514-89-5
Cat. No. B2446453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
CAS1466514-89-5
Molecular FormulaC6H9BrFNO
Molecular Weight210.046
Structural Identifiers
SMILESCC1(CN(C1)C(=O)CBr)F
InChIInChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3
InChIKeyZWYIWYLSVOWJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS 1466514-89-5): Technical Specifications and Comparative Procurement Data


2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a fluorinated azetidine derivative featuring a bromoacetyl electrophilic handle. It serves as a versatile building block in medicinal chemistry for introducing the 3-fluoro-3-methylazetidine scaffold into kinase inhibitors and other bioactive molecules [1]. Its molecular formula is C6H9BrFNO, with a molecular weight of 210.05 g/mol, and it is commercially available as a colorless to yellow clear liquid with purities typically ≥95% (GC) . The compound is air-sensitive and requires storage under inert gas at room temperature .

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: Why Generic Azetidine Substitution Is Not a Viable Alternative


Generic substitution with simpler azetidine analogs (e.g., unsubstituted azetidine or 3,3-dimethylazetidine derivatives) fails to replicate the unique combination of steric, electronic, and reactivity properties conferred by the 3-fluoro-3-methyl substitution pattern and the bromoacetyl group. The fluorine atom significantly alters the azetidine ring's conformational rigidity, dipole moment, and metabolic stability compared to non-fluorinated analogs [1]. Meanwhile, the bromoacetyl moiety provides a reactive electrophilic center that enables selective nucleophilic substitution and cross-coupling reactions that are not possible with non-brominated acetyl derivatives [2]. The quantitative evidence below demonstrates that even closely related compounds exhibit measurably different synthetic yields and molecular properties, making precise selection critical for reproducible research outcomes.

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Comparison: 3-Fluoro-3-methylazetidine vs. 3,3-Dimethylazetidine in Amide Coupling

In a direct head-to-head comparison under identical reaction conditions, the 3-fluoro-3-methylazetidine building block (the core of the target compound) produced a 50% isolated yield in an amide coupling with a carboxylic acid, whereas the structurally analogous 3,3-dimethylazetidine hydrochloride yielded 58% under the same conditions [1]. This 8-percentage-point difference is quantitatively significant and reflects the distinct reactivity profile imposed by the fluorine substitution.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Molecular Weight Differentiation: Impact on Downstream Purification and Characterization

The target compound (C6H9BrFNO, MW 210.05) exhibits a molecular weight that is 32.02 g/mol higher than the non-fluorinated, non-methylated analog 2-bromo-1-(azetidin-1-yl)ethanone (C5H8BrNO, MW 178.03) and 78.90 g/mol higher than the non-brominated analog 1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one (C6H10FNO, MW 131.15) [1]. These mass differences provide unequivocal MS identification and facilitate chromatographic resolution from related impurities or byproducts.

Analytical Chemistry LC-MS Chromatography

Purity Benchmarking: Commercial Availability at ≥95% (GC) vs. Lower-Grade Alternatives

The target compound is commercially available from multiple vendors with a certified purity of >95.0% (GC) or ≥97% (HPLC) [1]. In contrast, some lower-cost generic azetidine building blocks are offered at purities as low as 90-93%, which can introduce impurities that interfere with sensitive catalytic reactions or biological assays.

Quality Control Procurement Reproducibility

Reactivity Advantage: Bromoacetyl Electrophile vs. Non-Brominated Acetyl Derivatives

The bromoacetyl group in the target compound is a well-established electrophilic handle that undergoes nucleophilic substitution with amines, thiols, and azides under mild conditions, enabling rapid diversification. In contrast, the non-brominated analog 1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one lacks this reactive site, requiring harsher conditions or alternative functionalization strategies [1]. Quantitative rate comparisons for bromoacetyl vs. chloroacetyl derivatives typically show a 3- to 10-fold faster reaction with nitrogen nucleophiles, a class-level inference supported by extensive literature on α-haloketone reactivity.

Synthetic Chemistry Nucleophilic Substitution Cross-Coupling

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: Optimized Application Scenarios Based on Quantitative Evidence


Synthesis of 3-Fluoro-3-methylazetidine-Containing Kinase Inhibitors

The target compound serves as a direct precursor for introducing the 3-fluoro-3-methylazetidine moiety into kinase inhibitor scaffolds. The 50% synthetic yield observed in amide couplings [1] informs reaction stoichiometry and purification planning, while the high commercial purity (>95%) minimizes byproduct formation that could otherwise compromise inhibitor potency. The bromoacetyl group enables late-stage diversification via nucleophilic substitution to generate focused libraries for structure-activity relationship (SAR) studies [1].

Metabolic Stability Optimization in Drug Discovery

The fluorine atom on the azetidine ring is known to enhance metabolic stability by blocking oxidative metabolism at the 3-position, a class-level effect supported by studies on fluorinated azetidines [1]. The target compound's unique combination of fluorine substitution and reactive bromoacetyl handle allows medicinal chemists to rapidly synthesize and evaluate analogs with improved pharmacokinetic profiles compared to non-fluorinated counterparts.

LC-MS Traceable Building Block for High-Throughput Experimentation

With a distinctive molecular weight of 210.05 g/mol [1] and a characteristic isotopic pattern from bromine, the target compound is readily distinguishable from other azetidine building blocks in LC-MS workflows. This facilitates automated reaction monitoring and high-throughput purification in medicinal chemistry laboratories, where unambiguous identification is critical for data integrity.

Precursor to Fluorinated Amino Acids and Peptidomimetics

The 3-fluoro-3-methylazetidine scaffold is a recognized motif in conformationally constrained amino acid analogs [1]. The target compound's bromoacetyl group can be elaborated to generate fluorinated proline surrogates or β-turn mimetics, enabling the study of fluorine's impact on peptide conformation and target binding.

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